Serotonin azidobenzamidine
Overview
Description
Preparation Methods
The synthesis of serotonin azidobenzamidine involves the derivatization of 5-hydroxytryptamine with an arylazido group . The specific synthetic routes and reaction conditions are not widely documented in the literature. it is known that the compound is prepared under dark conditions to prevent photoinactivation . Industrial production methods for this compound are not well-established, and it is primarily used for research purposes .
Chemical Reactions Analysis
Serotonin azidobenzamidine undergoes various chemical reactions, including:
Substitution: The azido group in this compound can participate in substitution reactions, although detailed conditions and products are not extensively reported.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Serotonin azidobenzamidine is primarily used in scientific research, particularly in the fields of neuroscience and pharmacology. Its ability to inhibit serotonin uptake makes it a valuable tool for studying serotonin transporters and their role in neurological diseases . Additionally, it is used to investigate the mechanisms of serotonin-related disorders and to develop potential therapeutic interventions .
Mechanism of Action
The mechanism of action of serotonin azidobenzamidine involves its competitive inhibition of serotonin uptake by binding to serotonin transporters . This inhibition prevents the reabsorption of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft . The molecular targets of this compound include serotonin transporters, and its effects are mediated through the modulation of serotonergic signaling pathways .
Comparison with Similar Compounds
Serotonin azidobenzamidine is unique due to its arylazido group, which allows it to act as a photoaffinity label for serotonin transporters . Similar compounds include:
Serotonin: The parent compound, which is a primary amine and a key neurotransmitter in the central nervous system.
Serotonin reuptake inhibitors: Compounds such as selective serotonin reuptake inhibitors (SSRIs) that also inhibit serotonin uptake but through different mechanisms
In comparison to these compounds, this compound’s unique structure and photoreactive properties make it a valuable tool for studying the dynamics of serotonin transport and its role in various physiological and pathological processes .
Properties
IUPAC Name |
4-azido-N'-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c18-17(11-1-3-13(4-2-11)22-23-19)20-8-7-12-10-21-16-6-5-14(24)9-15(12)16/h1-6,9-10,21,24H,7-8H2,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIZYGZLFWJZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCC2=CNC3=C2C=C(C=C3)O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243568 | |
Record name | Serotonin azidobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70243568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98409-42-8 | |
Record name | Serotonin azidobenzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098409428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serotonin azidobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70243568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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